Cas no 2034408-74-5 (N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide)

N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
- N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
- N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide
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- インチ: 1S/C13H12N4O3/c1-17-5-2-3-10(17)12-15-11(20-16-12)7-14-13(18)9-4-6-19-8-9/h2-6,8H,7H2,1H3,(H,14,18)
- InChIKey: DKMNSVFMBHTTCE-UHFFFAOYSA-N
- SMILES: O1C(C([H])([H])N([H])C(C2=C([H])OC([H])=C2[H])=O)=NC(C2=C([H])C([H])=C([H])N2C([H])([H])[H])=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 355
- トポロジー分子極性表面積: 86.1
- XLogP3: 0.5
N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2831-2μmol |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-10mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-1mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-30mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-15mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-75mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-25mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-20μmol |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-10μmol |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-2831-20mg |
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide |
2034408-74-5 | 20mg |
$99.0 | 2023-09-08 |
N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamideに関する追加情報
Professional Introduction to N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide (CAS No. 2034408-74-5)
N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034408-74-5, represents a sophisticated molecular entity designed for potential applications in drug discovery and therapeutic development. The intricate structure of this molecule, featuring a furan moiety linked to an oxadiazole ring system and a 1-methylpyrrole substituent, positions it as a candidate for further exploration in addressing various biological targets.
The furan ring in N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide contributes to its unique electronic and steric properties. Furan derivatives are well-documented for their role in medicinal chemistry due to their ability to interact with biological systems in multiple ways. The presence of the oxadiazole ring further enhances the compound's potential by introducing a heterocyclic scaffold known for its bioactivity. Specifically, oxadiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.
The 1-methylpyrrole substituent adds another layer of complexity to the molecule, influencing its pharmacokinetic behavior and binding affinity to biological targets. Pyrrole derivatives are widely studied for their involvement in various biological processes, and modifications at the 1-position can significantly alter the compound's pharmacological profile. This particular modification may enhance the compound's solubility and metabolic stability, making it a promising candidate for further development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide with various biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammatory responses. The combination of the furan, oxadiazole, and 1-methylpyrrole moieties creates multiple potential binding sites on biological targets, which could lead to synergistic effects in therapeutic intervention.
In vitro studies have begun to elucidate the mechanism of action of N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide. Initial findings indicate that the compound may interfere with key signaling pathways by modulating the activity of specific enzymes or receptors. For instance, its structure suggests potential interactions with kinases and other enzymes implicated in cancer cell proliferation. Additionally, the compound's ability to cross cell membranes may make it an effective candidate for topical or systemic delivery systems.
The synthesis of N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been utilized to construct the core heterocyclic framework efficiently. The introduction of the furan, oxadiazole, and 1-methylpyrrole moieties is achieved through carefully optimized steps that minimize side reactions and maximize product integrity.
Quality control measures are essential for ensuring the consistency and reliability of N-{3-(1-methyl-H-pyrrol - 2 - yl) - 1 , 2 , 4 - oxadiazol - 5 - ylmethyle furan - 3 - carboxamide}. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and purity. These methods provide detailed information about the molecular structure and confirm that the product meets predefined specifications before being used in further studies.
The potential applications of N-{3-(1-methyl-H-pyrrol - 2 - yl) - 1 , 2 , 4 - oxadiazol - 5 - ylmethyle furan - 3 - carboxamide} extend beyond basic research into therapeutic agents. Its unique structural features make it a valuable tool for developing novel imaging agents or probes for biochemical assays. Researchers are exploring its use in high-throughput screening campaigns to identify new drug candidates with similar pharmacological profiles.
The future directions for research on N-{3-(1-methyl-H-pyrrol - 2 - yl) - 1 , 2 , 4 - oxadiazol - 5 - ylmethyle furan - 3 - carboxamide} include optimizing its synthetic route for scalability and exploring its pharmacokinetic properties in preclinical models. Investigating its interactions with specific biological targets will provide insights into its potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into viable drug candidates.
In conclusion, N-{3-(1-methyl-H-pyrrol - 2 - yl) - 1 , 2 , 4 - oxadiazol - 5 - ylmethyle furan - 3 carboxamide (CAS No. 2034408745) is a promising compound with a complex structure that offers multiple opportunities for therapeutic development. Its unique combination of functional groups positions it as a candidate for addressing various diseases, particularly those involving aberrant enzymatic activity or signaling pathways. Further research is warranted to fully explore its potential as a pharmaceutical agent or biochemical tool.
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